molecular formula C27H34ClNO3S B142764 Ethyl 3-(3-(tert-butylthio)-1-(4-chlorobenzyl)-5-methoxy-1H-indol-2-yl)-2,2-dimethylpropanoate CAS No. 154325-76-5

Ethyl 3-(3-(tert-butylthio)-1-(4-chlorobenzyl)-5-methoxy-1H-indol-2-yl)-2,2-dimethylpropanoate

Cat. No.: B142764
CAS No.: 154325-76-5
M. Wt: 488.1 g/mol
InChI Key: JPXNJCVPJOZELR-UHFFFAOYSA-N
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Description

Ethyl 3-(3-(tert-butylthio)-1-(4-chlorobenzyl)-5-methoxy-1H-indol-2-yl)-2,2-dimethylpropanoate is a useful research compound. Its molecular formula is C27H34ClNO3S and its molecular weight is 488.1 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

ethyl 3-[3-tert-butylsulfanyl-1-[(4-chlorophenyl)methyl]-5-methoxyindol-2-yl]-2,2-dimethylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H34ClNO3S/c1-8-32-25(30)27(5,6)16-23-24(33-26(2,3)4)21-15-20(31-7)13-14-22(21)29(23)17-18-9-11-19(28)12-10-18/h9-15H,8,16-17H2,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPXNJCVPJOZELR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)(C)CC1=C(C2=C(N1CC3=CC=C(C=C3)Cl)C=CC(=C2)OC)SC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H34ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70601407
Record name Ethyl 3-{3-(tert-butylsulfanyl)-1-[(4-chlorophenyl)methyl]-5-methoxy-1H-indol-2-yl}-2,2-dimethylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70601407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

488.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

154325-76-5
Record name Ethyl 1-[(4-chlorophenyl)methyl]-3-[(1,1-dimethylethyl)thio]-5-methoxy-α,α-dimethyl-1H-indole-2-propanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=154325-76-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 3-{3-(tert-butylsulfanyl)-1-[(4-chlorophenyl)methyl]-5-methoxy-1H-indol-2-yl}-2,2-dimethylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70601407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

1-(4-Chlorobenzyl)-1-(4-methoxyphenyl)hydrazine hydrochloride (50 g; 190 mmol), prepared as in step 1, was dissolved in 400 mL toluene and 220 mL acetic acid. Sodium acetate (17.1 g; 210 mmol) was added followed by the addition of ethyl 5-t-butylthio-2,2-dimethyl-4-oxopentanoate (49 g; 188 mmol), prepared as in step 2. The reaction was stirred in the dark at room temperature for 4 days. The mixture was poured into water and extracted with ethyl acetate. The combined extracts were washed with water. Solid sodium bicarbonate was added to the organic extracts and the mixture was filtered. The filtrate was washed with water and brine, dried over magnesium sulfate and the solvent was removed under reduced pressure. The residue was taken up in hot ethyl acetate and filtered. The solvent was removed and the product was recrystallized from pentane to give ethyl 3-[1-(4-chlorobenzyl)-3-(1,1-dimethylethylthio)-5-methoxyindol-2-yl]-2,2-dimethylpropionate as a fluffy white solid.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
17.1 g
Type
reactant
Reaction Step Two
Quantity
49 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
400 mL
Type
solvent
Reaction Step Five
Quantity
220 mL
Type
solvent
Reaction Step Six

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